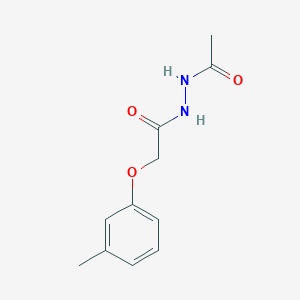

N'-acetyl-2-(3-methylphenoxy)acetohydrazide

Beschreibung

N’-acetyl-2-(3-methylphenoxy)acetohydrazide is a chemical compound with the molecular formula C11H14N2O3. It is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is part of the phenoxyacetohydrazide family, which is known for its bioactive properties .

Eigenschaften

Molekularformel |

C11H14N2O3 |

|---|---|

Molekulargewicht |

222.24 g/mol |

IUPAC-Name |

N'-acetyl-2-(3-methylphenoxy)acetohydrazide |

InChI |

InChI=1S/C11H14N2O3/c1-8-4-3-5-10(6-8)16-7-11(15)13-12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15) |

InChI-Schlüssel |

SWVOIJDLURZHQG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)OCC(=O)NNC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-2-(3-methylphenoxy)acetohydrazide typically involves the reaction of 3-methylphenoxyacetic acid with hydrazine hydrate, followed by acetylation. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for N’-acetyl-2-(3-methylphenoxy)acetohydrazide are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of raw materials and the efficiency of the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N’-acetyl-2-(3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions often involve specific temperatures and pH levels to optimize the yield and purity of the products.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenoxyacetohydrazides.

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: Its bioactive properties are being explored for potential therapeutic applications, including antibacterial and antifungal activities.

Industry: It is used in the development of new materials with specific properties.

Wirkmechanismus

Der Wirkungsmechanismus von N'-Acetyl-2-(3-Methylphenoxy)acetohydrazid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Es wird vermutet, dass es bestimmte Enzyme hemmt, indem es an ihre aktiven Zentren bindet und so deren normale Funktion verhindert. Diese Hemmung kann zu verschiedenen biologischen Wirkungen führen, wie z. B. antibakterieller oder antimykotischer Aktivität .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N'-((3,4-Dimethylphenoxy)acetyl)-2-(2-Methylphenoxy)acetohydrazid: Diese Verbindung hat eine ähnliche Struktur, jedoch mit unterschiedlichen Substituenten am Phenoxyring.

2-(4-Chlor-2-methylphenoxy)-N'-[(3,4,5-Trimethoxyphenyl)methyliden]acetohydrazid: Eine weitere ähnliche Verbindung mit unterschiedlichen funktionellen Gruppen.

Einzigartigkeit

N'-Acetyl-2-(3-Methylphenoxy)acetohydrazid ist aufgrund seiner spezifischen Acetyl- und Methylphenoxygruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.